molecular formula C18H20N2O3 B384510 1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole CAS No. 612527-23-8

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole

Cat. No.: B384510
CAS No.: 612527-23-8
M. Wt: 312.4g/mol
InChI Key: RYQVREBOIVNRLW-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is a benzimidazole derivative characterized by two key substituents: a 2-methoxyethyl group at the N1 position and a 4-methoxyphenoxymethyl moiety at the C2 position. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely explored for their pharmacological versatility. The methoxy groups in this compound likely enhance its lipophilicity and electronic properties, influencing its bioavailability and target interactions .

Properties

IUPAC Name

1-(2-methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-23-15-9-7-14(22-2)8-10-15/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVREBOIVNRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological effects.

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzimidazole derivatives, including the compound . The following table summarizes key findings related to its antiproliferative activity against different cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-73.1
HCT1163.7
HEK2935.3
A5494.4

The compound exhibited selective inhibition against the MCF-7 breast cancer cell line, indicating its potential as a targeted therapeutic agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µM) Reference
E. faecalis8
S. aureus32
E. coli16

These results suggest that the compound may serve as a promising candidate for developing new antibacterial agents.

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. The exact mechanisms remain under investigation, but there is evidence suggesting that it may induce apoptosis in cancer cells and inhibit bacterial growth through disruption of cell membrane integrity.

Case Studies

A notable study published in MDPI explored various derivatives of benzimidazoles and their biological activities, including the compound of interest. The research demonstrated that modifications in the chemical structure could enhance both anticancer and antimicrobial properties, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Study Highlights:

  • Antiproliferative Effects : Several derivatives showed IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines.
  • Antioxidative Activity : Some derivatives exhibited significant antioxidative activity, which may contribute to their overall therapeutic efficacy.
  • Selectivity : Certain compounds displayed selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole ()
  • Structural Difference : Replaces the 2-methoxyethyl group with a benzyl moiety.
  • This substitution may alter pharmacokinetics, favoring CNS penetration due to higher lipophilicity .
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, )
  • Structural Difference: Incorporates a triazole-thiazole-acetamide side chain instead of the 4-methoxyphenoxymethyl group.
  • Impact: The triazole and thiazole rings enhance binding affinity via π-π interactions and hydrogen bonding.
(2-Methoxyethyl) 5-Propylthio-1H-benzimidazole-2-yl Carbamate (MEABZ, )
  • Structural Difference : Features a carbamate-linked methoxyethyl group and a propylthio chain.
  • Impact: The carbamate group enhances cytotoxicity (10× more potent than albendazole), while the propylthio chain increases hydrophobicity. The target compound’s phenoxymethyl group may reduce toxicity but also limit cell membrane penetration .

Physicochemical Properties

Compound Substituents LogP* Solubility (µM) Key Interactions
Target Compound 2-Methoxyethyl, 4-Methoxyphenoxy ~3.2 8 (pH 7.4) H-bond (ether O), π-π (aryl)
1-Benzyl-2-(4-methoxyphenyl)-1H-benz. Benzyl, 4-Methoxyphenyl ~3.8 <5 π-π (benzyl), Van der Waals
MEABZ () Methoxyethyl carbamate, Propylthio ~2.5 9,400 (Q[8] encapsulated) H-bond (carbamate), hydrophobic
9c () Triazole-thiazole, Bromophenyl ~4.1 ~20 Halogen bonding (Br), π-π

*Estimated using fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole
Reactant of Route 2
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1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole

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